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Compound of Interest

Compound Name: (S)-N-Boc-2-fluoro-histidine

Cat. No.: B8186236

Get Quote

Introduction & Mechanistic Rationale
Histidine is a uniquely versatile amino acid, frequently serving as a general acid/base catalyst

in enzyme active sites and a coordination hub in metalloproteins due to its physiological pKa

(~6.0). However, this dynamic protonation state can complicate precise structural and

mechanistic studies. The strategic incorporation of fluorinated histidine (F-His) analogs—

specifically 2-fluoro-L-histidine and 4-fluoro-L-histidine—introduces profound electronic

perturbations without adding significant steric bulk.

The Causality of Fluorination: The extreme electronegativity of fluorine exerts a strong inductive

electron-withdrawing effect, draining electron density from the imidazole ring. This drastically

reduces the basicity of the ring, lowering the pKa to approximately 1.22 for 2-F-His 1 and ~2.0

for 4-F-His 2. Furthermore, fluorination predictably locks the tautomeric state; for instance, 4-F-

His exhibits a 99.9% thermodynamic preference for the π -tautomer at physiological

temperatures 3. These predictable physicochemical shifts make F-His an invaluable tool for

19F NMR structural probing, peptide drug optimization, and the design of stimuli-responsive

nanotherapeutics.
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A. 19F NMR Conformational Probes in Protein
Engineering
Because fluorine has 100% natural isotopic abundance and there is virtually no background

fluorine in biological systems, 19F NMR provides exceptionally clean spectra. By

biosynthetically incorporating 4-F-His into proteins like Ribonuclease A (RNase A), researchers

can monitor pH-dependent conformational changes and assign precise protonation states

during catalysis without spectral crowding 3.

B. Tumor Microenvironment (TME) Responsive
Nanotherapeutics
The altered pKa of F-His has been ingeniously leveraged to design supramolecular biomimetic

nanoaggregates (HFCu NAs). By coordinating fluorinated histidine with copper ions ( Cu2+ ),

researchers can create nanoparticles that remain stable at the physiological pH of blood

circulation (pH ~7.4) but rapidly disassemble in the acidic tumor microenvironment (pH < 6.5).

This disassembly releases Cu2+ to catalyze the generation of reactive oxygen species (ROS),

leading to the targeted collapse of the extracellular matrix (ECM) and enhanced drug

penetration 4.

C. Peptide Drug Optimization
Replacing standard histidine with F-His in peptide hormones, such as Thyrotropin-Releasing

Hormone (TRH), alters receptor binding affinities and improves proteolytic stability. The

electron-withdrawing fluorine atom modulates the basicity of the imidazole ring, which is often a

critical recognition element for G-protein coupled receptors (GPCRs) 5.
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Property Natural L-Histidine
2-Fluoro-L-
Histidine

4-Fluoro-L-
Histidine

Side-Chain pKa ~6.0 ~1.22 [[1]]() ~2.0 2

Tautomeric

Preference
80:20 ( τ : π ) N3-H ( τ -like)

99.9% π -tautomer

[[3]]()

19F NMR Shift N/A ~59.80 ppm (vs C6​F6​)
Highly sensitive to

microenvironment

Primary Application Endogenous catalysis
pH-dependent

equilibria tracking

19F NMR structural

probing, TME

targeting

Self-Validating Experimental Protocols
Protocol 1: Biosynthetic Incorporation of 4-
Fluorohistidine for 19F NMR
Causality Note: Using a histidine auxotrophic E. coli strain prevents the competitive

incorporation of natural histidine, ensuring high yield and clean NMR spectra.

Step-by-Step Methodology:

Strain Preparation: Transform the expression plasmid containing your target gene into a

histidine auxotrophic E. coli strain.

Initial Cultivation: Grow cells in M9 minimal media supplemented with 19 amino acids

(excluding histidine) and a limiting amount of natural L-histidine (e.g., 0.05 mM) at 37°C until

OD600​reaches 0.8.

Histidine Depletion: Centrifuge the culture, wash the pellet twice with PBS to remove residual

natural histidine, and resuspend in fresh M9 minimal media lacking histidine.

Analogue Supplementation: Add 4-fluoro-L-histidine to a final concentration of 1 mM.

Incubate for 30 minutes to allow cellular uptake.

Induction: Induce protein expression with IPTG (1 mM) for 4-6 hours.
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Validation Checkpoint (Self-Validation): Purify the protein using Ni-NTA chromatography.

Perform Intact Mass Spectrometry (LC-MS). Acceptance Criteria: >95% mass shift

corresponding to the replacement of natural His (+18 Da per F-His residue). Do not proceed

to NMR if incorporation is <90%.

NMR Acquisition: Buffer exchange into 50 mM Phosphate buffer (pH 7.0), 10% D2​O .

Acquire 19F NMR spectra using a fluorine-optimized probe.
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Workflow for biosynthetic incorporation of 4-F-His and 19F NMR structural probing.
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Protocol 2: Synthesis and Validation of TME-Responsive
HFCu NAs
Causality Note: The multivalent interaction between Cu2+ and the fluorinated imidazole ring is

perfectly tuned to be stable at pH 7.4 but highly labile at pH 6.0, allowing for precision drug

release in the tumor microenvironment 4.

Step-by-Step Methodology:

Precursor Preparation: Dissolve 4-fluoro-L-histidine (10 mM) and CuCl2​(5 mM) in separate

aliquots of deionized water.

Coordination Assembly: Slowly add the CuCl2​solution dropwise into the F-His solution under

vigorous magnetic stirring at room temperature.

pH Adjustment: Carefully adjust the pH to 7.4 using 0.1 M NaOH to trigger the

supramolecular assembly of the nanoaggregates via metal coordination and aromatic

packing.

Purification: Dialyze the mixture against PBS (pH 7.4) for 24 hours using a 1 kDa MWCO

membrane to remove unreacted precursors.

Validation Checkpoint 1 (Size & Stability): Measure the hydrodynamic diameter using

Dynamic Light Scattering (DLS). Acceptance Criteria: A monodisperse population ~50-100

nm.

Validation Checkpoint 2 (TME-Responsiveness): Split the purified HFCu NAs into two

aliquots. Adjust one to pH 7.4 and the other to pH 6.0. Incubate at 37°C for 4 hours. Re-

measure by DLS. Acceptance Criteria: The pH 7.4 sample must remain intact, while the pH

6.0 sample must show complete loss of the nanoparticle peak (disassembly).

In Vitro ROS Assay: Introduce the disassembled pH 6.0 fraction to cancer cell lines (e.g.,

4T1) and measure ROS generation using a DCFDA cellular ROS assay kit.
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Mechanism of TME-responsive HFCu NAs for targeted ROS generation and ECM collapse.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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